molecular formula C7H4BrF3O2 B598934 3-Bromo-5-(trifluoromethoxy)phenol CAS No. 1197239-47-6

3-Bromo-5-(trifluoromethoxy)phenol

Cat. No. B598934
M. Wt: 257.006
InChI Key: LWPUQZXDLKIRAX-UHFFFAOYSA-N
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Description

3-Bromo-5-(trifluoromethoxy)phenol is a chemical compound with the molecular formula C7H4BrF3O2 . It is used in various applications, including as an intermediate in the manufacture of pharmaceuticals, agrochemicals, and dyestuff, and in organic synthesis .


Molecular Structure Analysis

The molecular structure of 3-Bromo-5-(trifluoromethoxy)phenol consists of a phenol group with a bromine atom and a trifluoromethoxy group attached to the benzene ring . The InChI code for this compound is 1S/C7H4BrF3O2/c8-4-1-5(12)3-6(2-4)13-7(9,10)11/h1-3,12H .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-5-(trifluoromethoxy)phenol include a molecular weight of 257.01 g/mol . The compound has a topological polar surface area of 29.5 Ų . Other properties such as boiling point, melting point, flash point, and density are not specified in the available resources .

Scientific Research Applications

1. Mechanically Controlled Multifaceted Dynamic Transformations in Twisted Organic Crystal Waveguides

  • Application Summary : This study introduces mechanically induced phenomena such as standing, leaning, stacking, and interlocking behaviors in naturally twisted optical waveguiding microcrystals on a substrate . The microscale twisted crystal self-assembled from 2,4-dibromo-6-(((2-bromo-5-fluorophenyl)imino)methyl) phenol is flexible and emits orange fluorescence .
  • Methods of Application : Through a systematic process involving step-by-step bending and subsequent optical waveguiding experiments at each bent position, a linear relationship between optical loss and mechanical strain is established .
  • Results or Outcomes : The integration of two axially interlocked twisted crystals enables the coupling of polarization rotation along their long axis . These crystal dynamics expand the horizons of crystal behavior and have the potential to revolutionize various applications, rendering these crystals invaluable in the realm of crystal-related science and technology .

2. Pd-Catalyzed Direct Arylations of Heteroarenes with Polyfluoroalkoxy-Substituted Bromobenzenes

  • Application Summary : This research explores the reactivity of di-, tri- and tetra-fluoroalkoxy-substituted bromobenzenes in the direct arylation of 5-membered ring heteroarenes using palladium catalysis .
  • Methods of Application : High yields in arylated heteroarenes were obtained using only 1 mol% of Pd(OAc) 2 catalyst with KOAc as an inexpensive base . Similar yields were obtained with o/m/p-trifluoromethoxy-, o/p-difluoromethoxy-, and tetrafluoroethoxy- substituents on the aryl bromide .
  • Results or Outcomes : The major side-products of the reaction are HBr/KOAc . Therefore, this synthetic scheme is very attractive for the access to such polyfluoroalkoxy-containing arylated heteroaromatics in terms of cost, simplicity and low environmental impact, compared to reactions involving arylation of heteroarenes with bromophenols followed by polyfluoroalkylation .

Safety And Hazards

When handling 3-Bromo-5-(trifluoromethoxy)phenol, it is recommended to wash face, hands, and any exposed skin thoroughly. Avoid eating, drinking, or smoking when using this product. Wear protective gloves, clothing, eye protection, and face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-bromo-5-(trifluoromethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3O2/c8-4-1-5(12)3-6(2-4)13-7(9,10)11/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWPUQZXDLKIRAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1OC(F)(F)F)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80682085
Record name 3-Bromo-5-(trifluoromethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(trifluoromethoxy)phenol

CAS RN

1197239-47-6
Record name 3-Bromo-5-(trifluoromethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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